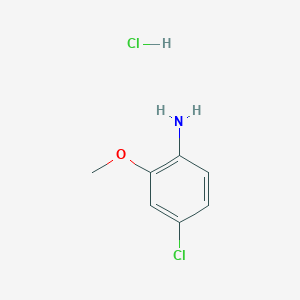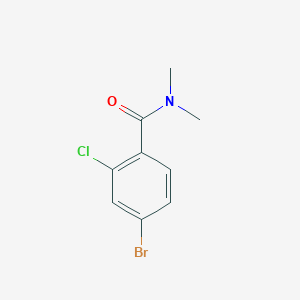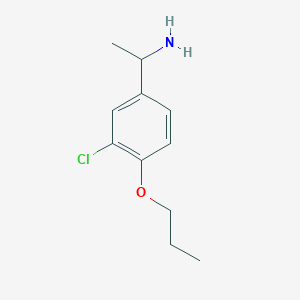
2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride (MTQCC) is a chemical compound with the molecular formula C13H10ClNO2S. It is an aromatic compound containing a quinoline ring and a thiophene ring connected by a methylene bridge. MTQCC has been studied for its potential applications in various scientific fields, including synthetic organic chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Imidazoquinolines
A study by Aleksandrov et al. (2012) details the synthesis of 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline, a compound related to the chemical , through the Weidenhagen reaction. This compound underwent various electrophilic substitution reactions, indicating its potential for further chemical transformations (Aleksandrov, El’chaninov, & Dedeneva, 2012).
Reactivity with Isoxazoles
Yamanaka et al. (1978) researched the condensation of quinoline derivatives with isoxazole, leading to quinoline derivatives with varied side chains. Such reactions exemplify the chemical reactivity of quinoline compounds and their derivatives (Yamanaka, Egawa, & Sakamoto, 1978).
Synthesis of Thiazoloquinolines
Aleksandrov et al. (2020) reported the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride. This research demonstrates the synthesis of complex heterocyclic compounds, highlighting the versatility of quinoline derivatives in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Thio-Claisen Rearrangement Studies
Mortensen et al. (1971) investigated the Thio-Claisen rearrangement of allyl thienyl sulphides in quinoline, showcasing the potential of quinoline derivatives in facilitating complex rearrangement reactions (Mortensen, Hedegaard, & Lawesson, 1971).
Pharmacological and Biological Activity
Antimalarial Activity
Schaefer et al. (1970) synthesized a series of quinoline derivatives with a 2-thienyl ring, testing them for antimalarial activity. This study illustrates the potential of quinoline derivatives in medicinal chemistry, particularly in developing antimalarial drugs (Schaefer, Kulkarni, Costin, Higgins, & Honig, 1970).
Novel Heterocyclic Compounds Synthesis
Al-Taifi et al. (2016) synthesized new heterocyclic compounds containing thienylbenzo[h]quinoline moiety, demonstrating the potential of quinoline derivatives in creating diverse and complex molecular structures (Al-Taifi, Abbady, & Bakhite, 2016).
Eigenschaften
IUPAC Name |
2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQCZMFNTYBWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)


![N1-[(oxan-4-yl)methyl]benzene-1,2-diamine](/img/structure/B1420530.png)



![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)
![Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate](/img/structure/B1420540.png)